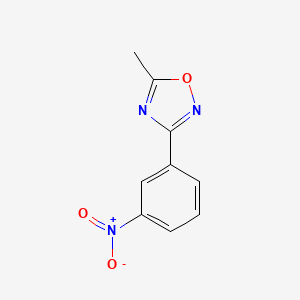

5-甲基-3-(3-硝基苯基)-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole and its derivatives often starts from 3-nitrobenzoic acid, leading to various substituted derivatives through multiple steps, including esterification, hydrazide formation, and cyclization to form the oxadiazole ring. For instance, S-substituted derivatives were synthesized from 3-nitrobenzoic acid, showcasing a methodological approach to modifying the oxadiazole scaffold for potential biological applications (Aziz‐ur‐Rehman et al., 2013).

Molecular Structure Analysis

Molecular and crystal structures of oxadiazole derivatives provide insights into their conformational and electronic properties, critical for understanding their reactivity and potential applications. The detailed structural analysis, including single-crystal X-ray diffraction, reveals the geometry and electronic distribution, which are pivotal for the compound's physical and chemical properties. For example, the crystallographic study of a related oxadiazole compound highlighted its stabilized structure through various intermolecular interactions, demonstrating the significance of structural analysis in understanding compound behavior (Hasan Karabıyık et al., 2005).

Chemical Reactions and Properties

Oxadiazoles undergo a range of chemical reactions, including nitration, reduction, and cycloaddition, which alter their chemical properties significantly. For instance, selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles to the corresponding amines showcases the chemical versatility of these compounds, which can be tailored for specific applications, including polymerization (M. Tarasenko et al., 2017).

Physical Properties Analysis

The physical properties of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives, such as melting points, solubility, and thermal stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, from materials science to pharmaceuticals. Studies on mesogenic properties of oxadiazole derivatives reveal how structural modifications impact liquid crystalline behavior, offering insights into the design of materials with specific physical characteristics (F. Fouad et al., 2018).

Chemical Properties Analysis

The chemical properties of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are fundamental for its application in synthesis and industry. The compound's ability to undergo transformations, such as cycloadditions and substitutions, underscores its utility in creating more complex molecules and materials (H. Suga et al., 1998).

科学研究应用

1. Synthesis of Indole Derivatives

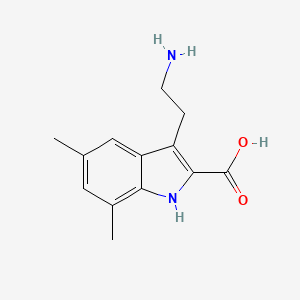

- Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The synthesis of indole derivatives involves various methods. For instance, Minehan and Yapremyan demonstrated that indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, a unique C-glycoside from Isatis indigotica that has significant cytotoxic properties, can be synthesized in ten steps from ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate .

- Results or Outcomes: The synthesized indole derivatives show various biologically vital properties. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

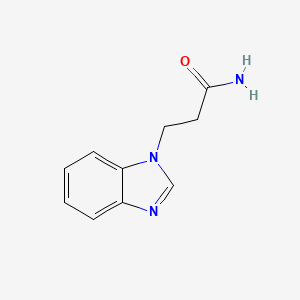

2. Synthesis of Tetrahydroisoquinolines

- Application Summary: Tetrahydroisoquinoline ring system is a structural fragment of many alkaloids that are next to indole alkaloids in their abundance. Compounds containing a 5,6,7,8-tetrahydroisoquinoline fragment are used as intermediate products in the synthesis of alkaloids, precursors to enzyme inhibitors, fungicides, potassium receptor antagonists, and drugs for the treatment of cardiovascular diseases, bronchial asthma, tumors, and viral infections .

- Methods of Application: The synthesis of tetrahydroisoquinolines involves regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide .

- Results or Outcomes: The synthesized tetrahydroisoquinolines exhibit anticonvulsant, antibacterial, neurotropic, and antimicrobial activities .

3. Molecular Dynamics of Hydroxy-Methyl-Nitrophenyl Compounds

- Application Summary: The formation of hydrogen bonds and the molecular dynamics for molecules such as (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone thiosemicarbazone, (E)-4-bromoacetophenone thiosemicarbazone have been investigated .

- Methods of Application: The investigation involves the use of Nuclear Magnetic Resonance (NMR) in solution to study the formation of hydrogen bonds and the molecular dynamics of these molecules .

- Results or Outcomes: The study provides insights into the behavior of these molecules in solution, which can be useful in various applications, including drug design and materials science .

4. In Vitro Study of 5-Methyl-3-Nitro-2-Hydroxyacetophenone

- Application Summary: The compound 5-methyl-3-nitro-2-hydroxyacetophenone has been studied in vitro . This compound is similar to 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, as both contain a nitrophenyl group and a methyl group.

- Methods of Application: The study involves the use of spectroscopic techniques to investigate the properties of the compound .

- Results or Outcomes: The study provides insights into the behavior of this molecule, which can be useful in various applications, including drug design and materials science .

属性

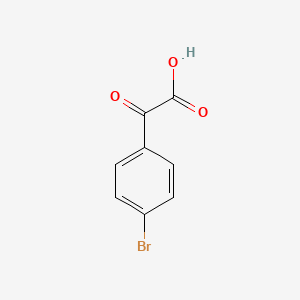

IUPAC Name |

5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPVCGAEIHFMLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

CAS RN |

25283-98-1 |

Source

|

| Record name | 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25283-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)